Tert-butyl 4'-methylbiphenyl-2-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4’-methylbiphenyl-2-carboxylate is used in various scientific research applications, including:
Proteomics Research: It is utilized as a precursor for further synthesis in proteomics research.
Pharmaceutical Research: The compound is used in the preparation of angiotensin II receptor antagonists.
Chemical Synthesis: It serves as a building block for the synthesis of other complex molecules.
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
Tert-butyl 4’-methylbiphenyl-2-carboxylate plays a significant role in biochemical reactions, particularly as a precursor for the synthesis of other compounds. The tert-butyl group of the ester can be easily removed under specific reaction conditions, leading to the formation of 4’-methylbiphenyl-2-carboxylic acid. This acid can then undergo various chemical transformations, allowing for the synthesis of a diverse range of compounds. The compound interacts with enzymes and proteins involved in these transformations, facilitating the synthesis process.
Cellular Effects
Tert-butyl 4’-methylbiphenyl-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by interacting with specific biomolecules, leading to changes in cellular activities. The compound’s impact on cell signaling pathways can result in alterations in gene expression and metabolic processes, thereby influencing overall cell function.
Molecular Mechanism
The molecular mechanism of Tert-butyl 4’-methylbiphenyl-2-carboxylate involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and other cellular activities. The tert-butyl group of the ester plays a crucial role in these interactions, as its removal can lead to the formation of other active compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 4’-methylbiphenyl-2-carboxylate can change over time due to its stability and degradation . The compound’s stability is influenced by various factors, including temperature and storage conditions. Over time, the compound may degrade, leading to changes in its effects on cellular function. Long-term studies in in vitro and in vivo settings have shown that the compound can have lasting effects on cellular activities, depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of Tert-butyl 4’-methylbiphenyl-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can result in significant changes in cellular activities. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
Tert-butyl 4’-methylbiphenyl-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular activities. The removal of the tert-butyl group is a key step in its metabolic pathway, leading to the formation of 4’-methylbiphenyl-2-carboxylic acid and other derivatives.
Transport and Distribution
Within cells and tissues, Tert-butyl 4’-methylbiphenyl-2-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s transport and distribution can affect its overall activity and function within the cell.
Subcellular Localization
Tert-butyl 4’-methylbiphenyl-2-carboxylate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Tert-butyl 4’-methylbiphenyl-2-carboxylate can be synthesized from 4’-methylbiphenyl-2-carbonitrile through a three-step process . The steps include:
Hydrolysis: 4’-methylbiphenyl-2-carbonitrile is hydrolyzed to form 4’-methylbiphenyl-2-carboxylic acid.
Esterification: The carboxylic acid is then esterified with tert-butyl alcohol to form tert-butyl 4’-methylbiphenyl-2-carboxylate.
Analyse Chemischer Reaktionen
Tert-butyl 4’-methylbiphenyl-2-carboxylate undergoes various chemical reactions, including:
Bromination: The compound can be brominated to produce tert-butyl 4’-bromomethylbiphenyl-2-carboxylate.
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include bromine for bromination and acidic or basic conditions for hydrolysis . The major products formed from these reactions are 4’-methylbiphenyl-2-carboxylic acid and tert-butyl 4’-bromomethylbiphenyl-2-carboxylate .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4’-methylbiphenyl-2-carboxylate can be compared with similar compounds such as:
4’-Methylbiphenyl-2-carbonitrile: This compound serves as a crucial precursor in the synthesis of tert-butyl 4’-methylbiphenyl-2-carboxylate.
Tert-butyl 4’-bromomethylbiphenyl-2-carboxylate: This compound is a key intermediate synthesized from 4’-methylbiphenyl-2-carbonitrile in the preparation of tert-butyl 4’-methylbiphenyl-2-carboxylate.
The uniqueness of tert-butyl 4’-methylbiphenyl-2-carboxylate lies in its versatility as a precursor for further synthesis and its applications in proteomics and pharmaceutical research .
Eigenschaften
IUPAC Name |
tert-butyl 2-(4-methylphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-9-11-14(12-10-13)15-7-5-6-8-16(15)17(19)20-18(2,3)4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEDFWZJRNPJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431634 | |
Record name | tert-Butyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-36-0 | |
Record name | tert-Butyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.